molecular formula C15H20O3 B12299777 (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one CAS No. 89837-72-9

(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one

Cat. No.: B12299777
CAS No.: 89837-72-9
M. Wt: 248.32 g/mol
InChI Key: FGUPQPDMAULLNU-HFAKWTLXSA-N
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Description

(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound is a derivative of naphthofuran and is characterized by its multiple chiral centers and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one involves several steps, including the formation of the naphthofuran core and subsequent functionalization. The synthetic route typically starts with the cyclization of a suitable precursor to form the naphthofuran ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted naphthofurans.

Scientific Research Applications

(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the unique structure of the compound allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its multiple chiral centers also add to its complexity and potential for diverse applications .

Properties

CAS No.

89837-72-9

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4aR,8aS,9aS)-9a-hydroxy-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-9-4-5-11-10(6-9)8-15(17)12(14(11,2)3)7-13(16)18-15/h6-7,10-11,17H,4-5,8H2,1-3H3/t10-,11-,15+/m1/s1

InChI Key

FGUPQPDMAULLNU-HFAKWTLXSA-N

Isomeric SMILES

CC1=C[C@@H]2C[C@]3(C(=CC(=O)O3)C([C@@H]2CC1)(C)C)O

Canonical SMILES

CC1=CC2CC3(C(=CC(=O)O3)C(C2CC1)(C)C)O

Origin of Product

United States

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